amino]carbonyl}benzoic acid CAS No. 921141-27-7](/img/structure/B2575499.png)

2-{[[2-(Piperidin-1-ylsulfonyl)ethyl](pyridin-2-ylmethyl)amino]carbonyl}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

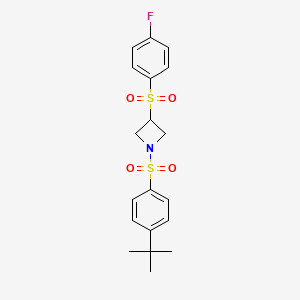

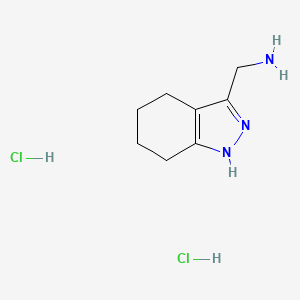

This compound, also known by its CAS number 921141-27-7, is a complex organic molecule with the molecular formula C21H25N3O5S . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a central benzoic acid group attached to a carbonyl group, which is in turn attached to a pyridinylmethyl group and a piperidinylsulfonyl ethyl group . This gives the molecule a large degree of structural complexity and potentially interesting chemical properties.Wissenschaftliche Forschungsanwendungen

Complexation and Structure

- Complexation of Ligands : Research by Woodburn et al. (2010) focused on complexes of compounds related to 2-{[2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl}benzoic acid with Co, Ni, and Cu, examining their structures using UV-Vis and IR spectroscopy, as well as X-ray crystallography (Woodburn et al., 2010).

Synthesis and Applications in Medicinal Chemistry

- Antimicrobial Studies : Patel and Agravat (2009, 2007, 2008) conducted studies on the synthesis of new pyridine derivatives with structures related to 2-{[2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl}benzoic acid. These compounds showed considerable antibacterial activity (Patel & Agravat, 2009), (Patel & Agravat, 2007), (Patel & Agravat, 2008).

Vasodilation Properties

- Synthesis of Pyridinecarboxylates : Girgis et al. (2008) synthesized 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates and found that they show significant vasodilation properties, which can be relevant to the study of compounds like 2-{[2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl}benzoic acid (Girgis et al., 2008).

Antimicrobial Activity

- New Pyridine Derivatives : A study by Patel, Agravat, and Shaikh (2011) on the antimicrobial activity of new pyridine derivatives could provide insights into similar activities of related compounds (Patel, Agravat, & Shaikh, 2011).

Synthesis of Derivatives

- Pyrano[4″,3″:4′,5′]pyrido Derivatives : Paronikyan et al. (2016) synthesized various derivatives that might be structurally similar to 2-{[2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl}benzoic acid, expanding the understanding of such compounds (Paronikyan et al., 2016).

Co-crystal Structure

- Benzoic Acid Derivatives : A study by Lemmerer and Bourne (2012) on the co-crystal of benzoic acid derivatives could provide structural insights relevant to the compound (Lemmerer & Bourne, 2012).

Biological Screening

- Piperidine Substituted Benzothiazole Derivatives : Research by Shafi, Rajesh, and Senthilkumar (2021) on the biological screening of new piperidine substituted benzothiazole derivatives could offer insights into similar compounds (Shafi, Rajesh, & Senthilkumar, 2021).

Derivatization for Gas Chromatography

- New Sulfonate Reagent : Lin, Wu, and Lin (1999) synthesized a new sulfonate reagent for analytical derivatization in gas chromatography, which could be applicable in the study of similar compounds (Lin, Wu, & Lin, 1999).

Hydrogenation Studies

- Hydroxymethyl Pyridine-Carboxylates : Bolós et al. (1994) focused on the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates, which may be relevant to the study of structurally similar compounds (Bolós et al., 1994).

Radical-Mediated Cleavage

- Stannyl Radical-Mediated Cleavage : Wnuk et al. (1996, 2000) explored stannyl radical-mediated cleavage of heterocyclic sulfones, which could provide insights into the reactivity of similar compounds (Wnuk et al., 1996), (Wnuk et al., 2000).

Inhibitors of Mycobacterium tuberculosis

- Thiazole-Aminopiperidine Hybrid Analogues : A study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues, which are inhibitors of Mycobacterium tuberculosis GyrB, could provide insights into similar compounds' medicinal properties (Jeankumar et al., 2013).

Novel Synthetic Routes

- AFDX-Type Compounds Synthesis : Holzgrabe and Heller (2003) developed a new synthetic route to compounds with affinity to muscarinic M2-receptor, which might provide insights into similar synthetic approaches for the compound (Holzgrabe & Heller, 2003).

Eigenschaften

IUPAC Name |

2-[2-piperidin-1-ylsulfonylethyl(pyridin-2-ylmethyl)carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c25-20(18-9-2-3-10-19(18)21(26)27)23(16-17-8-4-5-11-22-17)14-15-30(28,29)24-12-6-1-7-13-24/h2-5,8-11H,1,6-7,12-16H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWCPRDWGWXXLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)CCN(CC2=CC=CC=N2)C(=O)C3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[[2-(Piperidin-1-ylsulfonyl)ethyl](pyridin-2-ylmethyl)amino]carbonyl}benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2575417.png)

![3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione](/img/structure/B2575418.png)

![2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2575421.png)

![1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2575426.png)

![4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol](/img/structure/B2575427.png)

![(1Z)-2-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B2575428.png)

![(E)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-phenylhydrazinecarboxamide](/img/structure/B2575430.png)

![8-(4-Fluorophenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2575433.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2575437.png)